2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a thiophene ring, a triazole ring, and a sulfonamide group, all connected via a phenoxyacetamide backbone. These functional groups contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide can be achieved through a multi-step process:
Thiophene Ring Formation: : The thiophene ring can be synthesized via the Gewald reaction, involving the condensation of an α-cyanoketone with elemental sulfur and a carbonyl compound.
Triazole Ring Formation: : The 1,2,3-triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst (CuAAC).
Sulfonamide Group Attachment: : The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine.
Phenoxyacetamide Formation: : Finally, the phenoxyacetamide backbone is constructed by reacting 4-aminophenoxyacetic acid with an appropriate amine.
Industrial Production Methods
The industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as flow chemistry, automation, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: : The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: : The sulfonamide and phenoxyacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications.
Biology
In biological research, it can be used to investigate the interactions of sulfonamide and triazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
Potential medicinal applications include its use as a pharmacophore in drug design, particularly for developing inhibitors of enzymes involved in disease pathways.
Industry
In industry, it could be employed in the development of novel materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is primarily determined by its ability to interact with biological macromolecules. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-(N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
2-(4-(N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
4-[(4-amino-1,2,5-oxadiazol-3-yl)methylsulfamoyl]phenoxyacetic acid
Uniqueness
Compared to similar compounds, 2-(4-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide stands out due to the specific placement and combination of its functional groups, which may result in unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[4-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c16-15(21)9-24-13-1-3-14(4-2-13)26(22,23)17-7-11-8-20(19-18-11)12-5-6-25-10-12/h1-6,8,10,17H,7,9H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFQRUBBPKWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.